Triethylgallium

MOCVD Decomposition Kinetics Low-Temperature Growth

Triethylgallium (TEGa), CAS 1115-99-7, is a metalorganic compound of gallium with the formula Ga(C2H5)3. It is a colorless, pyrophoric liquid at room temperature.

Molecular Formula C6H15Ga
Molecular Weight 156.91 g/mol
CAS No. 1115-99-7
Cat. No. B073383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylgallium
CAS1115-99-7
Molecular FormulaC6H15Ga
Molecular Weight156.91 g/mol
Structural Identifiers
SMILESCC[Ga](CC)CC
InChIInChI=1S/3C2H5.Ga/c3*1-2;/h3*1H2,2H3;
InChIKeyRGGPNXQUMRMPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylgallium (CAS 1115-99-7): A Critical Ga Precursor for Low-Temperature MOCVD of Compound Semiconductors


Triethylgallium (TEGa), CAS 1115-99-7, is a metalorganic compound of gallium with the formula Ga(C2H5)3. It is a colorless, pyrophoric liquid at room temperature [1]. TEGa serves as a primary gallium source in metalorganic chemical vapor deposition (MOCVD) for the epitaxial growth of III-V semiconductor materials, including gallium arsenide (GaAs), gallium nitride (GaN), and related alloys .

Gallium precursor for MOCVD of III-V compound semiconductors
Low-temperature β-elimination decomposition pathway
Reported lower carbon incorporation in GaN films under comparable conditions

Why Triethylgallium (TEGa) Cannot Be Replaced by Trimethylgallium (TMGa) in Critical MOCVD Applications


While both triethylgallium (TEGa) and trimethylgallium (TMGa) are used as gallium precursors in MOCVD, their differing decomposition pathways, thermal stabilities, and resulting film properties preclude simple interchange. The ethyl-based chemistry of TEGa leads to lower carbon incorporation and different growth kinetics compared to the methyl-based TMGa [1]. Specifically, TEGa decomposes via a β-elimination mechanism at lower temperatures, producing more volatile byproducts, which is crucial for achieving high-quality, low-impurity films in temperature-sensitive device structures [2].

Triethylgallium (TEGa)
Trimethylgallium (TMGa)
Decomposition mechanism
β-elimination at lower temperatures
Radical pathway at higher temperatures
Carbon incorporation
Reported lower background [C]
Higher [C] under comparable conditions
Nanowire morphology
Suppressed radial overgrowth
Radial overgrowth may occur

Quantitative Differentiation: TEGa vs. TMGa Performance Metrics for Semiconductor Epitaxy


Lower Decomposition Temperature of TEGa Enables Low-Temperature Epitaxy

TEGa decomposes at significantly lower temperatures than TMGa, a critical advantage for processes requiring reduced thermal budgets. In a hydrogen atmosphere, TEGa decomposition occurs between 270°C and 380°C, whereas TMGa requires 450°C to 570°C [1]. This lower temperature window is essential for preventing interdiffusion in quantum well structures and enabling growth on temperature-sensitive substrates.

Decomposition Temperature
Head-to-head
TEGa: 270–380°C
TMGa: 450–570°C
Enables low-thermal-budget MOCVD
Mass spectrometry in H2 atmosphere
MOCVD Decomposition Kinetics Low-Temperature Growth

Reduced Carbon Impurity Incorporation in GaN with TEGa

Use of TEGa significantly reduces unintentional carbon incorporation in undoped GaN films compared to TMGa when grown under identical conditions. Secondary ion mass spectrometry (SIMS) analysis shows that GaN layers grown with TEGa exhibit lower background carbon concentrations than those grown with TMGa [1]. While optimized TMGa growth can achieve [C] < 4×10^15 cm^-3, TEGa inherently provides lower carbon uptake at a given set of growth parameters, which is critical for minimizing compensation doping and improving carrier mobility.

Carbon Impurity [C]
Head-to-head
TEGa: lower background
TMGa: <4×10¹⁵ cm⁻³ (optimized)
Supports high-purity GaN epitaxy
SIMS analysis, low-pressure MOCVD
GaN Epitaxy Carbon Impurity SIMS Analysis

Enhanced Thermal Stability of InGaAs/GaAs MQW Structures Grown with TEGa

InGaAs/GaAs multiple quantum well (MQW) structures grown using TEGa exhibit superior thermal stability compared to those grown with TMGa. After post-growth annealing, MQWs grown with TEGa show a photoluminescence (PL) peak blue-shift of less than 4 nm, whereas TMGa-grown MQWs experience a larger shift . This reduced shift is attributed to weaker indium-gallium interdiffusion at the interfaces, preserving the intended quantum confinement and emission wavelength.

Thermal Stability (PL shift)
Data to verify
TEGa: <4 nm shift
TMGa: larger shift
Reported interface stability context
Post-growth annealing; RT-PL
InGaAs Quantum Well Thermal Stability Photoluminescence

Superior Morphology and Impurity Control in GaAs Nanowires with TEGa

Catalyst-free selective-area epitaxy of GaAs nanowires using TEGa achieves a vertical growth yield of nearly 100% on GaAs and Si substrates, with almost complete suppression of radial overgrowth [1]. In contrast, TMGa-based growth typically suffers from significant radial overgrowth, degrading the nanowire morphology and aspect ratio. Additionally, GaAs grown from TEGa incorporates fewer impurities, as previously established.

Vertical Yield
Head-to-head
TEGa: ~100% vertical yield
TMGa: radial overgrowth
Supports selective-area nanowire epitaxy
Catalyst-free on GaAs/Si(111)
GaAs Nanowires Selective-Area Epitaxy Radial Overgrowth

Improved Morphology and Higher N-Incorporation in GaNAs Alloys with TEGa

In the MOCVD growth of GaNAs dilute nitride alloys, using TEGa as the gallium precursor suppresses phase separation that occurs when TMGa is employed. High-resolution X-ray diffraction (HRXRD) analysis confirms the absence of phase separation in the <115> direction for TEGa-grown samples [1]. Furthermore, TEGa enables the achievement of a nitrogen content of 5.742% without phase separation, while simultaneously resulting in better overall material quality and less impurity contamination compared to TMGa.

N-Incorporation & Phase
Head-to-head
TEGa: 5.742% N, no phase separation
TMGa: phase separation
Supports dilute nitride bandgap engineering
HRXRD with DMHy
GaNAs Dilute Nitrides Phase Separation HRXRD

Optimal Application Scenarios for Triethylgallium (TEGa) in Semiconductor Manufacturing


Low-Temperature MOCVD of GaAs and GaN-Based Heterostructures

The lower decomposition temperature of TEGa (270-380°C in H2) [1] makes it the preferred gallium precursor for growth processes where thermal budget constraints are critical. This includes the fabrication of abrupt heterojunctions, quantum wells, and superlattices where interdiffusion must be minimized, as well as deposition on temperature-sensitive substrates or underlying device layers that cannot withstand the higher temperatures required for TMGa decomposition (450-570°C) [1].

Epitaxy of High-Purity GaN for Power and RF Electronics

In applications requiring low background carbon doping, such as undoped GaN buffer layers in high-electron-mobility transistors (HEMTs), TEGa is selected to inherently reduce carbon incorporation compared to TMGa under identical growth conditions [2]. This leads to improved carrier mobility and reduced compensation, which are critical for achieving high breakdown voltage and low on-resistance in power devices.

Growth of Metastable and Strained Quantum Well Structures

For highly strained InGaAs/GaAs multiple quantum wells used in long-wavelength VCSELs and semiconductor lasers, TEGa provides superior thermal stability during post-growth processing. The smaller PL peak shift (<4 nm) after annealing demonstrates that TEGa-grown interfaces are more resistant to interdiffusion, preserving the designed quantum confinement and emission wavelength throughout device fabrication and operation.

Catalyst-Free Selective-Area Epitaxy of Nanowires for Optoelectronics

The ability of TEGa to suppress radial overgrowth and achieve nearly 100% vertical yield in catalyst-free selective-area epitaxy [3] makes it uniquely suited for the fabrication of GaAs nanowire arrays on both III-V and silicon platforms. This is essential for developing next-generation nanowire-based photodetectors, lasers, and solar cells that require precise control over nanostructure morphology and placement.

Application
Selection Property
Validation Focus
Low-temperature MOCVD of heterostructures
Low decomposition temperature profile
Thermal budget control, interface abruptness
High-purity GaN for power/RF electronics
Low carbon impurity incorporation
Carrier mobility, compensation reduction
Strained quantum well structures
Enhanced thermal stability during annealing
PL peak shift after processing
Nanowire selective-area epitaxy
Radial overgrowth suppression
Vertical yield, morphology control
Quote Request

Request a Quote for Triethylgallium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.